molecular formula C19H25NO4 B11779200 Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate

Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate

Cat. No.: B11779200
M. Wt: 331.4 g/mol
InChI Key: MOMBLJRURDFOKF-UHFFFAOYSA-N
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Description

Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate is an organic compound that belongs to the class of benzoates. This compound features a benzoate ester linked to a pyran ring, which is further substituted with dimethyl and ethoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as lanthanide triflates or silver(I) triflate can be employed to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyamino group using reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or pyran derivatives.

Scientific Research Applications

Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The ethoxyamino group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the pyran ring and the benzoate ester makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

propyl 4-[(5,6-dimethyl-2H-pyran-2-yl)-ethoxyamino]benzoate

InChI

InChI=1S/C19H25NO4/c1-5-13-22-19(21)16-8-10-17(11-9-16)20(23-6-2)18-12-7-14(3)15(4)24-18/h7-12,18H,5-6,13H2,1-4H3

InChI Key

MOMBLJRURDFOKF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N(C2C=CC(=C(O2)C)C)OCC

Origin of Product

United States

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